molecular formula C11H6F3NO4 B1630314 5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid CAS No. 887267-64-3

5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid

Cat. No. B1630314
CAS RN: 887267-64-3
M. Wt: 273.16 g/mol
InChI Key: GPSOZADUSXOMSV-UHFFFAOYSA-N
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Description

5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid, also known as TFP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. TFP is a heterocyclic organic compound that contains a trifluoromethoxyphenyl group and an oxazole ring. This compound has been found to exhibit various biological activities, making it a promising candidate for drug development and other research applications.

Scientific Research Applications

I have conducted several searches to find information on the scientific research applications of “5-(4-(Trifluoromethoxy)phenyl)oxazole-4-carboxylic acid,” but it appears that detailed information on this compound’s applications is limited in the publicly accessible web resources.

    Electrochromic Coatings

    The compound has been used in the synthesis of polydithienylpyrroles with electrochromic properties, which are materials that change color when an electric charge is applied .

    Inhibitors of Human Soluble Epoxide Hydrolase

    Some derivatives of this compound have been synthesized and are promising as inhibitors, which could have implications in pharmaceutical research .

Mechanism of Action

Mode of Action

Oxazole derivatives are known to interact with various biological targets through mechanisms such as free radical bromination, nucleophilic substitution, and oxidation . These interactions can lead to changes in the target molecules, potentially altering their function.

Biochemical Pathways

The compound may affect several biochemical pathways due to the presence of the oxazole ring and the carboxylic acid group. Oxazoles are known to participate in various reactions, including direct arylation and alkenylation . The carboxylic acid group can undergo reactions such as nucleophilic acyl substitution . The specific pathways affected by this compound and their downstream effects would require further investigation.

Result of Action

Oxazole derivatives have been associated with various biological activities, including antimicrobial and anti-biofilm activities . The specific effects of “5-(4-(Trifluoromethoxy)phenyl)oxazole-4-carboxylic acid” would need to be determined through experimental studies.

properties

IUPAC Name

5-[4-(trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO4/c12-11(13,14)19-7-3-1-6(2-4-7)9-8(10(16)17)15-5-18-9/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSOZADUSXOMSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CO2)C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650412
Record name 5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid

CAS RN

887267-64-3
Record name 5-[4-(Trifluoromethoxy)phenyl]-4-oxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887267-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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